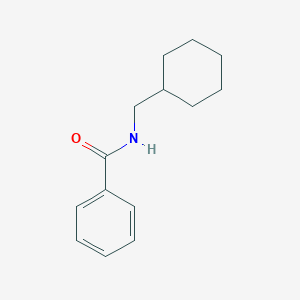

N-(cyclohexylmethyl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H19NO |

|---|---|

Molecular Weight |

217.31 g/mol |

IUPAC Name |

N-(cyclohexylmethyl)benzamide |

InChI |

InChI=1S/C14H19NO/c16-14(13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h2,5-6,9-10,12H,1,3-4,7-8,11H2,(H,15,16) |

InChI Key |

LGTPQVBRVVRWDX-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)CNC(=O)C2=CC=CC=C2 |

Canonical SMILES |

C1CCC(CC1)CNC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Methodological & Application

Application Note: Synthesis Protocol for N-(cyclohexylmethyl)benzamide

Abstract & Scope

This application note details the optimized synthesis protocol for N-(cyclohexylmethyl)benzamide (CAS: 1452-19-3), a structural motif frequently utilized in medicinal chemistry as a scaffold for TRPV1 antagonists, kinase inhibitors, and tubulin polymerization inhibitors.

The protocol focuses on a robust nucleophilic acyl substitution strategy using benzoyl chloride and cyclohexanemethylamine. Two distinct methodologies are provided:

-

Method A (Biphasic Schotten-Baumann): Ideal for scale-up and teaching laboratories due to its tolerance for moisture and simplified workup.

-

Method B (Anhydrous Organic Phase): Recommended for high-purity applications or when using moisture-sensitive substituted analogs.

Chemical Background & Mechanism[1][2]

Reaction Scheme

The synthesis proceeds via the attack of the nucleophilic amine (cyclohexanemethylamine) on the electrophilic carbonyl carbon of benzoyl chloride. The reaction is exothermic and requires a base to neutralize the generated hydrochloric acid (HCl), driving the equilibrium forward.

Reaction Equation:

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the stepwise mechanism: nucleophilic addition, tetrahedral intermediate formation, and elimination.

Figure 1: Mechanistic pathway of the N-acylation reaction.

Materials & Equipment

Reagents Table

| Reagent | CAS No. | MW ( g/mol ) | Equiv. | Role |

| Cyclohexanemethylamine | 3218-02-8 | 113.20 | 1.0 | Nucleophile |

| Benzoyl Chloride | 98-88-4 | 140.57 | 1.1 | Electrophile |

| Triethylamine (TEA) | 121-44-8 | 101.19 | 1.5 | Base (Method B) |

| Sodium Hydroxide (10%) | 1310-73-2 | 40.00 | Excess | Base (Method A) |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Solvent | Solvent |

Equipment

-

250 mL Round-bottom flask (RBF) or Erlenmeyer flask.

-

Magnetic stir plate and stir bar.

-

Addition funnel (pressure-equalizing recommended for Method B).

-

Ice-water bath.

-

Separatory funnel.

-

Rotary evaporator.

-

Vacuum filtration setup (Buchner funnel).

Experimental Protocols

Method A: Schotten-Baumann Conditions (Biphasic)

Best for: Large batches, robust substrates, minimizing organic solvent use.

-

Preparation: In a 250 mL flask, dissolve cyclohexanemethylamine (1.13 g, 10 mmol) in 10% NaOH solution (15 mL).

-

Cooling: Place the flask in an ice bath (0–5 °C) and stir vigorously.

-

Addition: Add benzoyl chloride (1.55 g, 1.28 mL, 11 mmol) dropwise over 15 minutes. Note: White precipitate should form immediately.

-

Reaction: Remove the ice bath and stir at room temperature for 1–2 hours. Monitor pH; ensure it remains >8 (add more NaOH if necessary).

-

Workup:

-

Filter the solid precipitate using vacuum filtration.

-

Wash the filter cake copiously with cold water (3 x 20 mL) to remove excess base and salts.

-

Wash with cold 5% HCl (1 x 10 mL) to remove unreacted amine, followed by water until neutral.

-

-

Purification: Recrystallize the crude solid from Ethanol/Water (1:1) or Hexane/Ethyl Acetate.

-

Drying: Dry in a vacuum oven at 40 °C for 4 hours.

Method B: Anhydrous Conditions (Organic Base)

Best for: High purity, moisture-sensitive analogs, parallel synthesis.

-

Preparation: In a 100 mL RBF, dissolve cyclohexanemethylamine (1.13 g, 10 mmol) and Triethylamine (1.52 g, 2.1 mL, 15 mmol) in anhydrous DCM (30 mL).

-

Cooling: Cool the solution to 0 °C under nitrogen atmosphere.

-

Addition: Dilute benzoyl chloride (1.55 g, 11 mmol) in DCM (5 mL) and add dropwise via syringe or addition funnel over 10 minutes.

-

Reaction: Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup (Extraction):

-

Transfer mixture to a separatory funnel.

-

Wash with 1M HCl (2 x 20 mL) (Removes unreacted amine/TEA).

-

Wash with Sat. NaHCO₃ (2 x 20 mL) (Removes benzoic acid byproduct).

-

Wash with Brine (1 x 20 mL).

-

-

Isolation: Dry organic layer over anhydrous MgSO₄, filter, and concentrate on a rotary evaporator.

-

Purification: If necessary, recrystallize from hexanes or perform flash chromatography (0-20% EtOAc in Hexanes).

Workflow Visualization

Figure 2: Decision tree and workflow for the synthesis process.

Characterization & Quality Control

Expected Properties

-

Appearance: White crystalline solid.

-

Melting Point: Typically 78–82 °C (Analogous to N-benzylbenzamide range; experimental verification required for specific batch).

-

Solubility: Soluble in DCM, Chloroform, Ethyl Acetate, DMSO. Insoluble in water.

Spectroscopic Data (Typical)

The following data represents the expected signals for the pure compound.

| Technique | Signal | Assignment |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.75 (d, 2H) | Aromatic (Ortho) |

| δ 7.40–7.50 (m, 3H) | Aromatic (Meta/Para) | |

| δ 6.20 (br s, 1H) | Amide -NH | |

| δ 3.28 (t, 2H) | N-CH ₂-Cyclohexyl | |

| δ 1.60–1.80 (m, 5H) | Cyclohexyl (Equatorial/Methine) | |

| δ 0.90–1.30 (m, 6H) | Cyclohexyl (Axial) | |

| IR (ATR) | 3300 cm⁻¹ | N-H stretch |

| 1635 cm⁻¹ | C=O stretch (Amide I) | |

| 1540 cm⁻¹ | N-H bend (Amide II) |

Troubleshooting & Optimization (Expert Insights)

-

Issue: Oily Product.

-

Cause: Impurities (unreacted amine) or residual solvent.

-

Solution: Triturate the oil with cold hexanes or pentane to induce crystallization. Ensure high vacuum drying to remove DCM.

-

-

Issue: Low Yield.

-

Cause: Hydrolysis of benzoyl chloride before reaction.

-

Solution: Ensure benzoyl chloride is high quality (clear, not fuming excessively). For Method B, ensure glassware is dry.[1]

-

-

Issue: Emulsion during Extraction (Method B).

-

Cause: Amide acting as a surfactant.

-

Solution: Add a small amount of brine or filter the biphasic mixture through a celite pad.

-

Safety Considerations

-

Benzoyl Chloride: Lachrymator and corrosive. Reacts violently with water. Handle in a fume hood.

-

Cyclohexanemethylamine: Corrosive and irritant.

-

DCM: Suspected carcinogen. Use appropriate gloves (PVA or Viton recommended; Nitrile provides limited protection).

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Schotten-Baumann protocols).

-

PubChem Compound Summary. "this compound (Analog/Substructure Search)." National Center for Biotechnology Information. Accessed Oct 2023. Link

- Clayden, J., Greeves, N., Warren, S.Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Mechanistic grounding for nucleophilic acyl substitution).

-

Sigma-Aldrich. "Product Specification: Benzoyl Chloride." Link

Sources

Application Note: A Multi-technique Approach for the Comprehensive Characterization of N-(cyclohexylmethyl)benzamide

Abstract

This technical guide provides a detailed framework for the analytical characterization of N-(cyclohexylmethyl)benzamide (C₁₄H₁₉NO, Mol. Wt.: 217.31 g/mol ), a substituted aromatic amide. Full structural verification and purity assessment are paramount for its application in research and development. This document outlines an integrated workflow employing chromatographic and spectroscopic techniques to deliver orthogonal and confirmatory data. We present detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Fourier-Transform Infrared (FTIR) spectroscopy. The causality behind experimental choices is explained, and expected analytical data are provided in clear, tabular formats to serve as a practical reference for researchers.

Introduction to this compound and Analytical Strategy

Our analytical strategy is built on a multi-technique approach that provides a holistic understanding of the compound. This workflow ensures not only the confirmation of the primary structure but also the identification and quantification of potential impurities, such as residual starting materials or reaction byproducts.

Integrated Analytical Workflow

The characterization follows a logical progression from assessing purity to confirming molecular structure and identifying functional groups. This integrated approach ensures a high degree of confidence in the final structural assignment.

Caption: Integrated workflow for the characterization of this compound.

Chromatographic Analysis for Purity and Separation

Chromatography is essential for separating the target compound from any impurities and for quantifying its purity. Both HPLC and GC are powerful techniques, with the choice depending on the compound's volatility and thermal stability. This compound is sufficiently volatile and thermally stable for GC analysis, which also allows for seamless coupling with mass spectrometry.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides separation based on volatility and polarity, while the mass spectrometer offers definitive identification of the eluted components based on their mass-to-charge ratio and fragmentation patterns.

Rationale for Method Selection:

-

Ionization: Electron Ionization (EI) is chosen for its ability to create reproducible and extensive fragmentation patterns, which are invaluable for structural elucidation and library matching.

-

Column: A low-to-mid polarity column (e.g., 5% phenyl-methylpolysiloxane) is selected as it provides excellent separation for a wide range of semi-volatile organic compounds, including amides.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a high-purity solvent like ethyl acetate or dichloromethane.

-

Instrumentation: Use a standard GC-MS system equipped with an autosampler.

-

GC Parameters:

-

Injector: Split/splitless, set to 250°C, with a split ratio of 50:1.

-

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Start at 100°C, hold for 1 minute. Ramp to 280°C at a rate of 15°C/min. Hold at 280°C for 5 minutes.

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 450.

-

-

Data Analysis: The primary peak should correspond to this compound. Purity can be estimated by the area percentage of this peak relative to all other peaks in the chromatogram. The mass spectrum of the main peak should be analyzed as described in the following section.

Spectroscopic Structural Elucidation

Mass Spectrometry (MS)

The mass spectrum provides the molecular weight and crucial information about the compound's substructures through fragmentation analysis.

Expected Fragmentation Pattern: The molecular ion peak (M⁺•) is expected at m/z 217. Key fragmentations for benzamides typically involve alpha-cleavage at the carbonyl group.[3]

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Origin |

| 217 | [C₁₄H₁₉NO]⁺• | Molecular Ion (M⁺•) |

| 122 | [C₇H₈NO]⁺ | Cleavage of the cyclohexyl-CH₂ bond |

| 105 | [C₇H₅O]⁺ | Benzoyl cation; a highly stable fragment characteristic of benzamides[3] |

| 97 | [C₇H₁₃]⁺ | Cyclohexylmethyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of CO from the benzoyl cation[3] |

The presence of the benzoyl cation at m/z 105 is a strong indicator of the benzamide substructure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.[4] Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃).[4] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

Acquisition:

-

¹H NMR: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire 1024 or more scans with a relaxation delay of 2-5 seconds.

-

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.75 | d | 2H | H-2', H-6' (ortho-ArH) | Protons ortho to the electron-withdrawing carbonyl group are deshielded. |

| ~ 7.45 | m | 3H | H-3', H-4', H-5' (meta, para-ArH) | Remaining aromatic protons. |

| ~ 6.0-6.5 | br s | 1H | N-H | Amide proton, often broad. Chemical shift can be variable. |

| ~ 3.25 | t | 2H | N-CH₂ | Methylene protons adjacent to the nitrogen atom. |

| ~ 1.6-1.8 | m | 6H | Cyclohexyl H | Protons on the cyclohexyl ring. |

| ~ 0.9-1.3 | m | 5H | Cyclohexyl H | Remaining, more shielded cyclohexyl protons. |

Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 168 | C=O | Amide carbonyl carbon. |

| ~ 135 | C-1' (Ar-C) | Quaternary aromatic carbon attached to the carbonyl. |

| ~ 131 | C-4' (Ar-CH) | Para aromatic carbon. |

| ~ 128 | C-3', C-5' (Ar-CH) | Meta aromatic carbons. |

| ~ 127 | C-2', C-6' (Ar-CH) | Ortho aromatic carbons. |

| ~ 46 | N-CH₂ | Methylene carbon adjacent to nitrogen. |

| ~ 38 | Cyclohexyl-CH | Methine carbon of the cyclohexyl ring. |

| ~ 31 | Cyclohexyl-CH₂ | Cyclohexyl methylene carbons. |

| ~ 26 | Cyclohexyl-CH₂ | Cyclohexyl methylene carbons. |

| ~ 25 | Cyclohexyl-CH₂ | Cyclohexyl methylene carbon. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For this compound, it serves to confirm the presence of the key secondary amide linkage.

Protocol: FTIR Sample Preparation and Acquisition

-

Sample Preparation: If the sample is a solid, it can be analyzed neat using a universal attenuated total reflectance (UATR) accessory. Alternatively, a KBr pellet can be prepared.

-

Instrumentation: Use any modern FTIR spectrometer.

-

Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Perform background correction before running the sample.

Expected Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~ 3300 | N-H Stretch | Secondary Amide | A sharp to moderately broad peak indicating the N-H bond.[5] |

| ~ 3060 | C-H Stretch | Aromatic | Characteristic C-H stretching for sp²-hybridized carbons. |

| 2925 & 2850 | C-H Stretch | Aliphatic (Cyclohexyl) | Strong, sharp peaks for asymmetric and symmetric C-H stretching.[5] |

| ~ 1640 | C=O Stretch (Amide I) | Secondary Amide | This is one of the most intense and characteristic bands for amides.[6] |

| ~ 1540 | N-H Bend (Amide II) | Secondary Amide | Another key amide band, resulting from a mix of N-H bending and C-N stretching.[5] |

| ~ 1450 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the benzene ring. |

Conclusion

The combination of chromatography and multiple spectroscopic techniques provides a robust and self-validating system for the characterization of this compound. GC-MS confirms the molecular weight and provides an initial purity assessment. High-field NMR spectroscopy delivers an unambiguous determination of the molecular structure and connectivity. Finally, FTIR spectroscopy offers rapid confirmation of essential functional groups. By following the protocols and using the reference data provided in this guide, researchers can confidently verify the identity, structure, and purity of their synthesized material, ensuring the integrity of their subsequent scientific investigations.

References

-

MDPI. (n.d.). N-(diisopropylphosphanyl)benzamide. Molecules. Available at: [Link]

-

Preprints.org. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2 - Supporting Information. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). N-Cyclohexylbenzamide. PubChem. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of N-cyclohexyl-N-methyl-benzamide. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). N-cyclohexyl-N-methyl-benzamide. NIST Chemistry WebBook. Available at: [Link]

-

Virginia Open Data Portal. (2025). Compound 527042: N-cyclohexyl-N-methyl-benzamide. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). N-cyclopentyl-N-methyl-benzamide. PubChem. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Benzamide, N-cyclohexyl-N-[(cyclohexylamino)carbonyl]-. NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. (n.d.). Figure S41. FTIR spectrum of N-benzylbenzamide (7). Available at: [Link]

-

YouTube. (2020). Benzamide - Organic synthesis. Available at: [Link]

-

National Center for Biotechnology Information. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). IR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). Available at: [Link]

-

ResearchGate. (n.d.). Benzamide-simplified mass spectrum[4]. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Benzamide. NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. (n.d.). FT–IR benzamide ( 1 ). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Investigating the Biological Activity of N-(cyclohexylmethyl)benzamide

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in characterizing the biological activities of N-(cyclohexylmethyl)benzamide. This document outlines the scientific rationale and detailed protocols for evaluating its effects on gastrointestinal motility, inflammatory responses, and its potential mechanism of action via NADPH oxidase inhibition.

Introduction to this compound

This compound belongs to the benzamide class of chemical compounds, which are recognized for their diverse pharmacological activities.[1] Derivatives of N-cyclohexylbenzamide have been identified as potent stimulants of gastrointestinal motility, suggesting potential therapeutic applications in disorders such as Irritable Bowel Syndrome (IBS).[2][3][4] Furthermore, some studies indicate that these compounds may exert anti-inflammatory effects.[2] The lipophilic nature of the cyclohexyl and benzene rings may influence its interactions with biological systems.[5] A postulated mechanism of action for N-cyclohexylbenzamide involves the inhibition of NADPH oxidase, leading to a reduction in reactive oxygen species (ROS), which are key mediators in inflammation.[5]

This guide provides detailed protocols to enable researchers to systematically investigate and validate these reported biological activities in a laboratory setting.

Part 1: Assessment of Pro-Motility Effects on Gastrointestinal Smooth Muscle

The primary reported activity of N-cyclohexylbenzamide derivatives is the stimulation of gastrointestinal motility.[3][4] An ex vivo organ bath setup using isolated intestinal tissue is a robust method to directly measure the contractile or relaxant effects of a compound on smooth muscle.[5][6]

Rationale for Experimental Design

The isolated guinea pig ileum is a classic and reliable model for studying gut motility in vitro.[5][6] It exhibits spontaneous contractions and can be stimulated with agonists like acetylcholine to mimic physiological responses. By measuring the change in contractile force in the presence of this compound, we can quantify its direct effect on the intestinal smooth muscle.

Experimental Workflow: Ex Vivo Intestinal Contractility Assay

Caption: Workflow for the ex vivo intestinal contractility assay.

Detailed Protocol: Ex Vivo Guinea Pig Ileum Contractility

-

Preparation of Krebs-Henseleit Solution: Prepare the physiological salt solution containing (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11. Maintain the solution at 37°C and continuously bubble with carbogen (95% O2, 5% CO2) to maintain a pH of 7.4.

-

Tissue Isolation:

-

Humanely euthanize a male guinea pig (250-350 g) following institutionally approved ethical guidelines.

-

Isolate a segment of the terminal ileum and place it immediately in a petri dish containing Krebs-Henseleit solution.[5]

-

Gently flush the lumen to remove any contents and cut the ileum into 2-3 cm long segments.[7]

-

-

Organ Bath Mounting:

-

Suspend each ileum strip vertically in a 10 mL organ bath containing the Krebs-Henseleit solution maintained at 37°C and aerated with carbogen.[8]

-

Tie one end to a fixed holder and the other end to an isometric force transducer.

-

Apply a resting tension of 1 gram and allow the tissue to equilibrate for 60 minutes, with solution changes every 15-20 minutes.[9]

-

-

Experimental Procedure:

-

Record a stable baseline of spontaneous contractions for 10-15 minutes.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions. The final solvent concentration in the organ bath should not exceed 0.1%.

-

Add this compound to the organ bath in a cumulative concentration-dependent manner (e.g., 1 nM to 100 µM).

-

Allow the tissue to stabilize for 5-10 minutes at each concentration before adding the next.

-

Record the contractile responses continuously using a data acquisition system.

-

-

Data Analysis:

-

Measure the amplitude (force of contraction in grams) and frequency (contractions per minute) of the ileal strips.

-

Express the change in contraction as a percentage of the baseline or a maximal response induced by a standard agonist (e.g., 60 mM KCl).

-

Plot the concentration-response curve and calculate the EC50 value (the concentration that produces 50% of the maximal response).

-

Part 2: Evaluation of Anti-Inflammatory Activity

Benzamide derivatives have been noted for their anti-inflammatory properties.[10] A common and effective in vitro model to screen for anti-inflammatory activity is the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.[11][12]

Rationale for Experimental Design

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).[13][14] By measuring the inhibition of these mediators in the presence of this compound, we can assess its anti-inflammatory potential. A preliminary cell viability assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[1]

Experimental Workflow: Anti-Inflammatory Assay in Macrophages

Caption: Workflow for assessing anti-inflammatory activity.

Detailed Protocols

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Plating: Seed cells into a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and allow them to adhere for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 1 µM to 200 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

-

Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[16] Cell viability is expressed as a percentage relative to the vehicle-treated control.

-

Cell Seeding and Treatment: Seed RAW 264.7 cells as described above. After 24 hours, pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.[14]

-

LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant for analysis.

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

-

-

Cytokine Measurement (ELISA):

-

Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer’s instructions.

-

Part 3: Investigating the Mechanism of Action - NADPH Oxidase Inhibition

The proposed mechanism for the antioxidant and anti-inflammatory effects of N-cyclohexylbenzamide involves the inhibition of NADPH oxidase (NOX), a key enzyme in the production of cellular ROS.[5]

Rationale for Experimental Design

A cell-free assay using membrane fractions rich in NADPH oxidase provides a direct measure of enzyme activity. The lucigenin-based chemiluminescence assay is a sensitive method for detecting superoxide, the primary product of NOX enzymes.[17][18] Inhibition of the chemiluminescent signal in the presence of this compound would provide strong evidence for its direct interaction with the enzyme complex.

Signaling Pathway: NADPH Oxidase and ROS Production

Caption: Potential inhibitory action on the NADPH oxidase pathway.

Detailed Protocol: Cell-Free NADPH Oxidase Activity Assay

-

Preparation of Membrane Fractions:

-

Use a cell line known to express high levels of NADPH oxidase, such as PMA-differentiated HL-60 cells or activated neutrophils.

-

Homogenize the cells in a lysis buffer (e.g., 50 mM phosphate buffer, pH 7.0, with 1 mM EGTA, 150 mM sucrose, and protease inhibitors).[19]

-

Perform differential centrifugation to isolate the membrane fraction, which contains the NOX enzyme complex.[18] Resuspend the final membrane pellet in an appropriate buffer.

-

Determine the protein concentration of the membrane fraction using a standard method (e.g., BCA assay).

-

-

Chemiluminescence Assay:

-

In a white 96-well plate, add 20 µg of membrane protein homogenates to an assay buffer (50 mM phosphate buffer, pH 7.0, 1 mM EGTA, 150 mM sucrose).[17]

-

Add this compound at various concentrations. Include a vehicle control and a known NOX inhibitor (e.g., Diphenyleneiodonium, DPI) as a positive control.

-

Add the chemiluminescent probe lucigenin to a final concentration of 5 µM.[17]

-

Initiate the reaction by adding NADPH to a final concentration of 100 µM.[17]

-

-

Data Acquisition and Analysis:

-

Immediately measure the chemiluminescence using a luminometer, taking readings every 30-60 seconds for 10-20 minutes.

-

Calculate the rate of superoxide production from the slope of the kinetic curve.

-

Express the results as a percentage of the activity in the vehicle control group.

-

Determine the IC50 value for this compound.

-

Data Presentation

Quantitative data from the described protocols should be summarized for clear interpretation and comparison.

Table 1: Effect of this compound on Guinea Pig Ileum Contraction

| Concentration (µM) | Change in Contractile Amplitude (%) | Change in Frequency (%) |

|---|---|---|

| Vehicle Control | 0 ± 2.1 | 0 ± 3.5 |

| 0.01 | 15.3 ± 3.2 | 5.1 ± 2.0 |

| 0.1 | 45.8 ± 5.1 | 12.6 ± 3.1 |

| 1.0 | 88.2 ± 6.7 | 25.4 ± 4.5 |

| 10.0 | 105.1 ± 7.3 | 28.9 ± 4.8 |

| 100.0 | 102.5 ± 6.9 | 27.5 ± 5.0 |

| EC50 (µM) | ~0.15 | ~0.8 |

Data are presented as mean ± SEM and are hypothetical.

Table 2: Anti-Inflammatory and Cytotoxic Effects on LPS-Stimulated RAW 264.7 Cells

| Concentration (µM) | Cell Viability (%) | NO Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|---|

| Vehicle Control | 100 ± 4.5 | 0 ± 5.2 | 0 ± 4.8 |

| 1 | 98.9 ± 3.8 | 10.2 ± 4.1 | 8.5 ± 3.3 |

| 10 | 97.2 ± 4.1 | 35.6 ± 6.3 | 29.8 ± 5.1 |

| 50 | 95.5 ± 3.9 | 72.1 ± 7.8 | 65.4 ± 6.9 |

| 100 | 93.1 ± 4.6 | 85.3 ± 8.1 | 79.2 ± 7.5 |

| IC50 (µM) | >100 | ~20 | ~25 |

Data are presented as mean ± SEM and are hypothetical.

References

- Google Patents. (n.d.). Use of N-cyclohexyl benzamide for the treatment of intestinal diseases - Google Patents.

-

PubChem. (n.d.). N-cyclohexyl benzamides derivatives, preparations and therapeutic applications thereof. Retrieved February 3, 2026, from [Link]

- Google Patents. (n.d.). EP0507672B1 - N-cyclohexyl benzamides derivatives, preparations and therapeutic applications thereof - Google Patents.

- Kim, M. H., et al. (2021). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Korean Medicine, 42(3), 66-76.

-

Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved February 3, 2026, from [Link]

-

PubMed. (n.d.). Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities. Retrieved February 3, 2026, from [Link]

-

PubMed. (n.d.). The gastrointestinal motor effect of benzamide derivatives is unrelated to 5-HT3 receptor blockade. Retrieved February 3, 2026, from [Link]

-

PubMed Central. (n.d.). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. Retrieved February 3, 2026, from [Link]

-

MDPI. (n.d.). Ex Vivo Study of Colon Health, Contractility and Innervation in Male and Female Rats after Regular Exposure to Instant Cascara Beverage. Retrieved February 3, 2026, from [Link]

-

Bio-protocol. (n.d.). Measurement of NADPH oxidase activity by lucigenin chemiluminescence assay. Retrieved February 3, 2026, from [Link]

-

PubMed. (n.d.). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. Retrieved February 3, 2026, from [Link]

-

PubMed Central. (n.d.). Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation. Retrieved February 3, 2026, from [Link]

-

Frontiers. (n.d.). Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (n.d.). In vitro Evaluation Techniques for Gastrointestinal Motility. Retrieved February 3, 2026, from [Link]

-

MDPI. (n.d.). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Retrieved February 3, 2026, from [Link]

-

NCBI Bookshelf. (n.d.). Cell Viability Assays. Retrieved February 3, 2026, from [Link]

-

Frontiers. (n.d.). Regulation of NADPH Oxidase-Mediated Superoxide Production by Acetylation and Deacetylation. Retrieved February 3, 2026, from [Link]

-

PubMed Central. (n.d.). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (n.d.). Lucigenin enhanced chemiluminescence and Western blot assay for.... Retrieved February 3, 2026, from [Link]

Sources

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. researchgate.net [researchgate.net]

- 3. reprocell.com [reprocell.com]

- 4. Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijper.org [ijper.org]

- 6. researchgate.net [researchgate.net]

- 7. Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine [frontiersin.org]

- 10. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]

- 12. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. broadpharm.com [broadpharm.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. Frontiers | Regulation of NADPH Oxidase-Mediated Superoxide Production by Acetylation and Deacetylation [frontiersin.org]

- 19. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification of N-(cyclohexylmethyl)benzamide

Welcome to the dedicated technical support guide for navigating the purification challenges of N-(cyclohexylmethyl)benzamide. This resource is designed for researchers, scientists, and professionals in drug development, providing expert insights and practical troubleshooting strategies to achieve high purity of this target compound.

Introduction

This compound is a secondary amide synthesized typically through the acylation of cyclohexanemethanamine with benzoyl chloride or a related benzoic acid derivative. While the synthesis may appear straightforward, achieving high purity can be challenging due to the physicochemical properties of the product and potential impurities. This guide provides a structured approach to troubleshooting common purification issues, grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Crystallization Issues

Question 1: My this compound product oils out or fails to crystallize upon cooling. What is causing this and how can I induce crystallization?

Answer:

Oiling out or failure to crystallize is a common issue, particularly when impurities are present, which can depress the melting point and interfere with crystal lattice formation. Rapid cooling can also lead to supersaturation and the formation of an oil rather than crystals.[1]

Causality and Troubleshooting Steps:

-

Purity Assessment: The most likely cause is the presence of impurities. Before attempting recrystallization, analyze a small sample of your crude product by Thin Layer Chromatography (TLC) to assess its purity. The presence of multiple spots indicates significant impurities that should be removed, possibly by column chromatography, before attempting recrystallization.

-

Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, which is a moderately polar molecule, consider the following options:

-

Single Solvent System: Ethanol, acetone, or acetonitrile are good starting points.[2] N-Cyclohexylbenzamide, a related compound, is soluble in ethanol and acetone.[3]

-

Solvent/Anti-Solvent System: A common and effective technique is to dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol, ethyl acetate) at an elevated temperature, and then slowly add a "poor" solvent (an "anti-solvent") in which the compound is insoluble (e.g., water, hexanes) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

-

-

Controlled Cooling: Rapid cooling often leads to the product "crashing out" as an oil.[1] To avoid this:

-

Allow the hot, saturated solution to cool slowly to room temperature on the benchtop.

-

Insulate the flask to slow the cooling rate further.

-

Once at room temperature, induce further crystallization by placing the flask in an ice bath.

-

-

Inducing Crystallization: If crystals do not form spontaneously, you can try the following:

-

Seeding: Add a small crystal of pure this compound to the cooled, supersaturated solution to provide a nucleation site for crystal growth.

-

Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

-

Question 2: My recrystallization yielded very few crystals, resulting in a low recovery. What are the likely causes and how can I improve the yield?

Answer:

A low recovery from recrystallization typically points to using an excessive amount of solvent or choosing a solvent in which the compound has significant solubility even at low temperatures.

Causality and Troubleshooting Steps:

-

Minimize Solvent Usage: The key to a good recrystallization yield is to use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excessive solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.

-

Solvent Choice Revisited: If you suspect your compound is too soluble in the chosen solvent even when cold, you may need to switch to a solvent in which it is less soluble, or employ a solvent/anti-solvent system as described in the previous question.

-

Concentrate the Mother Liquor: If you have already performed the filtration and suspect product remains in the filtrate (mother liquor), you can try to recover more product by boiling off some of the solvent to re-saturate the solution, and then allowing it to cool again to form a second crop of crystals. Be aware that this second crop may be less pure than the first.

-

Pre-Purification: If the crude product is highly impure, a significant portion of the material is not your desired compound, which will naturally lead to a low recovery of the pure substance. In such cases, a preliminary purification by column chromatography may be more appropriate.

Column Chromatography Challenges

Question 3: I am having difficulty separating my this compound from unreacted starting materials (e.g., cyclohexanemethanamine or benzoic acid) using column chromatography. What solvent system should I use?

Answer:

Effective separation by column chromatography relies on the differential partitioning of compounds between the stationary phase (typically silica gel) and the mobile phase. The key is to select a mobile phase with the appropriate polarity to achieve good separation.

Causality and Troubleshooting Steps:

-

Polarity Considerations:

-

This compound: A moderately polar compound.

-

Cyclohexanemethanamine: A primary amine, which is more polar and can interact strongly with the acidic silica gel, often leading to tailing or "streaking" on the column.

-

Benzoic Acid: An acidic and polar compound that can also streak on silica gel.

-

-

Mobile Phase Selection: A gradient elution is often effective. Start with a non-polar solvent and gradually increase the polarity. A common solvent system for compounds of moderate polarity is a mixture of hexanes (or petroleum ether) and ethyl acetate.

-

Initial TLC Analysis: Before running a column, perform TLC with various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 2:1) to find a system that gives your product an Rf value of approximately 0.3-0.4 and good separation from the impurities.

-

For Basic Impurities (Cyclohexanemethanamine): If the amine is streaking, adding a small amount of a basic modifier to the mobile phase, such as triethylamine (~0.5-1%), can help to improve the peak shape by neutralizing the acidic sites on the silica gel.

-

For Acidic Impurities (Benzoic Acid): If benzoic acid is the primary contaminant, an initial wash of the crude product with a mild aqueous base (e.g., saturated sodium bicarbonate solution) before chromatography can remove the majority of it.

-

-

Recommended Solvent Systems (Starting Points for TLC):

| Solvent System (Hexanes:Ethyl Acetate) | Expected Elution Behavior |

| 9:1 | Non-polar impurities will elute. |

| 4:1 | This compound should start to move down the column. |

| 2:1 | Should fully elute the product. |

| 1:1 | More polar impurities will elute. |

Question 4: I can't see my compound on the TLC plate under UV light. How can I visualize it?

Answer:

While the benzamide portion of the molecule contains an aromatic ring that should be UV active, the concentration might be too low, or the specific silica plates and UV lamp combination may not be optimal. In such cases, chemical staining is necessary.

Causality and Troubleshooting Steps:

-

UV Visualization: Ensure you are using a short-wave UV lamp (254 nm). Most commercial TLC plates contain a fluorescent indicator that glows green, and UV-active compounds will appear as dark spots.[4]

-

Iodine Staining: Place the dried TLC plate in a chamber containing a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as brown spots. This method is generally non-destructive.

-

Potassium Permanganate (KMnO4) Stain: This is a good general stain for compounds that can be oxidized. Prepare a solution of KMnO4 in water. Dip the TLC plate in the solution and gently warm with a heat gun. The plate will turn purple, and oxidizable compounds will appear as yellow or white spots against the purple background. The amide functionality and the cyclohexyl group may be susceptible to oxidation.

-

Phosphomolybdic Acid (PMA) Stain: This is another versatile stain that works for a wide range of functional groups. Dip the plate in a PMA solution and heat with a heat gun. Compounds will appear as dark blue or green spots.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

This compound is expected to be a white to off-white solid at room temperature. It has low solubility in water but is more soluble in organic solvents like ethanol and acetone.[3]

Q2: What are the common impurities I might encounter in my crude this compound product?

Common impurities depend on the synthetic route. If using the Schotten-Baumann reaction (benzoyl chloride and cyclohexanemethanamine), you might find:

-

Unreacted Benzoyl Chloride/Benzoic Acid: Benzoyl chloride is readily hydrolyzed to benzoic acid.

-

Unreacted Cyclohexanemethanamine.

-

Diacylated Byproduct: If reaction conditions are not well-controlled, a diacylated amine can form.

Q3: How can I remove unreacted cyclohexanemethanamine before purification?

An acidic wash during the work-up can be effective. After the reaction, dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated to form a water-soluble salt, which will partition into the aqueous layer. Be sure to then wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) and brine to remove any residual acid.

Q4: Is this compound hazardous?

Visualized Purification Workflow

The following diagram outlines a general workflow for the purification of this compound.

Sources

Technical Support Center: Synthesis of N-(cyclohexylmethyl)benzamide

Welcome to the technical support center for the synthesis of N-(cyclohexylmethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure a successful and efficient synthesis.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of this compound, providing explanations and actionable solutions.

Issue 1: Low Yield and Presence of a Crystalline White Solid Impurity

Question: My reaction yield is significantly lower than expected, and I've isolated a white crystalline solid that is not my desired product. What is this impurity and how can I prevent its formation?

Answer: The most probable culprit for a crystalline white solid impurity and reduced yield is benzoic acid . This side-product forms from the hydrolysis of the starting material, benzoyl chloride, in the presence of water.[1][2] Benzoyl chloride is highly reactive towards water, and even trace amounts can lead to this competing reaction.[2][3]

Causality and Mitigation Strategies:

-

Anhydrous Conditions are Critical: Ensure all glassware is thoroughly oven-dried or flame-dried under an inert atmosphere (e.g., nitrogen or argon) before use. Solvents should be anhydrous grade.[1][4]

-

Reagent Quality: Use a fresh bottle of benzoyl chloride or distill it prior to use to remove any benzoic acid that may have formed during storage.[2]

-

Temperature Control: The reaction between cyclohexanemethylamine and benzoyl chloride is exothermic.[] Performing the addition of benzoyl chloride at a reduced temperature (e.g., 0-5 °C) can help control the reaction rate and minimize side reactions, including hydrolysis.[2]

-

Purification: If benzoic acid is present in your crude product, it can be effectively removed during the work-up. Washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, will convert the benzoic acid into its water-soluble sodium salt, which will partition into the aqueous phase.[1]

Issue 2: Appearance of an Additional Amide-like Peak in my Spectroscopic Data (NMR/LC-MS)

Question: My NMR and/or LC-MS data shows a second product with a higher molecular weight than this compound. What could this be?

Answer: This observation strongly suggests the formation of the diacylated side-product, N-benzoyl-N-(cyclohexylmethyl)benzamide . This occurs when the initially formed product, a secondary amide, is further acylated by another molecule of benzoyl chloride.

Causality and Mitigation Strategies:

-

Stoichiometric Control: The formation of the diacylated product is favored when there is an excess of benzoyl chloride relative to the cyclohexanemethylamine.[1] Careful control of the molar ratios of your reactants is paramount. It is often beneficial to use a slight excess of the amine to ensure all the benzoyl chloride is consumed.

-

Order of Addition: Adding the benzoyl chloride dropwise to a solution of the amine and a non-nucleophilic base can help to maintain a low instantaneous concentration of the acylating agent, thus favoring the mono-acylation reaction.[2]

Issue 3: Difficulty in Product Purification and Oily Crude Product

Question: My crude product is an oil and is proving difficult to crystallize. Column chromatography is also giving me streaky fractions. What are the potential issues and solutions?

Answer: An oily crude product can be due to the presence of unreacted starting materials or the hydrochloride salt of the starting amine. Streaking on a silica gel column often indicates the presence of basic compounds.[6]

Causality and Mitigation Strategies:

-

Inadequate Neutralization: The reaction of an amine with an acyl chloride produces one equivalent of hydrochloric acid (HCl).[2][] If this is not effectively neutralized by the base in the reaction, it will react with the starting amine to form cyclohexanemethylamine hydrochloride. This salt is not nucleophilic and will not react, remaining as an impurity.[2]

-

Solution: Ensure at least one equivalent of a suitable base is used to scavenge the HCl produced. Common choices include aqueous sodium hydroxide in a Schotten-Baumann setup, or a tertiary amine like triethylamine in an aprotic organic solvent.[2][7] Using a slight excess of the base (1.1-1.2 equivalents) can help drive the reaction to completion.[2]

-

-

Column Chromatography Additives: To improve the chromatography of basic compounds like your product and any unreacted amine, you can add a small amount of a volatile base, such as triethylamine (~1%), to your eluent system.[6] This helps to deactivate the acidic sites on the silica gel and prevent streaking.

-

Work-up Procedure: A thorough aqueous work-up is crucial. Washing the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove unreacted amine, followed by a dilute base (e.g., saturated NaHCO3) to remove benzoic acid, and finally with brine to remove residual water can significantly improve the purity of the crude product before final purification.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of this compound?

A1: The synthesis of this compound from cyclohexanemethylamine and benzoyl chloride is a classic example of a nucleophilic acyl substitution reaction.[7] The reaction typically proceeds via the Schotten-Baumann conditions.[8][9] The mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to form the amide product.[7] A base is required to neutralize the hydrochloric acid byproduct.[][10]

Q2: What are the optimal reaction conditions for this synthesis?

A2: While specific conditions can be optimized, a general and effective procedure involves the Schotten-Baumann reaction.[8][9] This typically utilizes a two-phase system of an organic solvent (like dichloromethane or diethyl ether) and water.[8][9] The amine and benzoyl chloride are dissolved in the organic phase, while a base (commonly sodium hydroxide) is dissolved in the aqueous phase to neutralize the generated HCl.[8][9] Performing the reaction at a low temperature (0-5 °C) is often recommended to control the exothermic nature of the reaction and minimize side-product formation.[2][]

Q3: How can I effectively purify the final product?

A3: The purification strategy depends on the scale and purity of the crude product.

-

Recrystallization: this compound is a solid at room temperature.[11] Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an effective method for obtaining highly pure material.

-

Column Chromatography: For smaller scales or to separate closely related impurities, flash column chromatography on silica gel is a good option. A typical eluent system would be a gradient of ethyl acetate in hexanes. As mentioned in the troubleshooting section, adding a small amount of triethylamine to the eluent can improve separation if basic impurities are present.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Schotten-Baumann Conditions

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanemethylamine (1.0 eq) in dichloromethane (DCM).

-

Add an aqueous solution of sodium hydroxide (2M, 2.0 eq).

-

Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

-

Slowly add benzoyl chloride (1.05 eq) dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization or column chromatography.

Data Presentation

| Parameter | Typical Value | Notes |

| Yield | 75-90% | Highly dependent on reaction conditions and purity of reagents. |

| Melting Point | 145-147 °C | A broad melting range may indicate impurities. |

| Appearance | White to off-white solid | [11] |

| Solubility | Soluble in organic solvents like ethanol and acetone; poorly soluble in water. | [11] |

Visualizations

Reaction Mechanism and Side-Product Formation

Caption: Desired reaction pathway and common side-product formations.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common synthesis issues.

References

- L.S.College, Muzaffarpur. (2020-08-01). Schotten–Baumann reaction.

- J&K Scientific LLC. (2021-03-23). Schotten-Baumann Reaction.

- YouTube. (2020-03-20). Synthesis of Benzamide.

- Wikipedia. Schotten–Baumann reaction.

- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024-09-28).

- CymitQuimica. CAS 1759-68-8: N-Cyclohexylbenzamide.

- Google Patents. EP0507672B1 - N-cyclohexyl benzamides derivatives, preparations and therapeutic applications thereof.

- NIH PubChem. N-Cyclohexylbenzamide | C13H17NO | CID 15657.

- The Royal Society of Chemistry. SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2.

- Benchchem. strategies to reduce impurities in benzamide synthesis.

- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025-08-06).

- Reddit. Purification of N-benzylbenzamides : r/chemistry.

- Chemguide. acyl chlorides with ammonia or primary amines.

- Benchchem. Troubleshooting guide for the acylation of ethylamine with benzoyl chloride derivatives.

- Wikipedia. Benzyl chloride.

- The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018-02-28).

- Chemistry LibreTexts. (2023-01-22). Reactions of Acyl Chlorides with Primary Amines.

- Sciencemadness Wiki. (2021-11-07). Benzyl chloride.

- YouTube. (2024-05-12). Methyl Amine & Benzoyl Chloride | N-Methyl Benzamide | Land of Chemistry.

- BOC Sciences. (2024-03-29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.

- RSC Publishing. SN2 character of hydrolysis of benzoyl chloride.

- Organic Syntheses. (2022-11-17). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis.

- SATHEE. Chemistry Schotten Baumann Reaction.

- ResearchGate. (2019-03-04). What should i reconsider in my experiment for acyl chloride to be formed?.

- Chemistry Education. Synthesis and analysis of amides.

- Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA.

- Reddit. (2025-07-03). Acyl Chloride and Primary Amine Reactions : r/OrganicChemistry.

- Reddit. (2024-06-06). Which benzoyl chloride undergoes hydrolysis faster in water? : r/AdvancedOrganic.

- Google Patents. RU2019541C1 - Process for preparing benzamide.

- YouTube. (2025-12-27). How Do Acyl Chlorides Form Primary and Secondary Amides?.

- BYJU'S. (2019-11-17). Schotten Baumann Reaction.

- REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES UNDER DRY CONDITIONS CATALYZED BY A NATURAL CLAY.

- Quora. (2018-05-26). Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism?.

- Fisher Scientific. Amide Synthesis.

- Reactions of Acyl halide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Benzyl chloride - Wikipedia [en.wikipedia.org]

- 4. orgsyn.org [orgsyn.org]

- 6. reddit.com [reddit.com]

- 7. jk-sci.com [jk-sci.com]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. CAS 1759-68-8: N-Cyclohexylbenzamide | CymitQuimica [cymitquimica.com]

Improving yield of N-(cyclohexylmethyl)benzamide

Technical Support Center: N-(cyclohexylmethyl)benzamide Synthesis

Executive Summary & Chemical Profile

Target Compound: this compound Structure: Ph-CO-NH-CH₂-Cy Role: Intermediate in pharmaceutical synthesis (e.g., ion channel blockers, kinase inhibitors).[1] Reaction Class: Nucleophilic Acyl Substitution (Amidation).[1]

This guide addresses the common bottlenecks in synthesizing this compound. While the reaction between cyclohexylmethylamine and benzoyl chloride (or benzoic acid) is theoretically high-yielding (>90%), practical yields often drop to 60-70% due to three core issues: hydrolysis of the acylating agent , inefficient biphasic mixing , and suboptimal work-up protocols that fail to separate the product from the benzoic acid byproduct.

Troubleshooting Dashboard (Q&A)

Q1: My yield is consistently low (<60%), but the TLC shows product. Where is the loss occurring? A: If the reaction conversion is high but isolated yield is low, you are likely losing product during the aqueous work-up.

-

Diagnosis: this compound is moderately lipophilic but can partially dissolve in large volumes of organic solvent/water emulsions.[1]

-

Fix: Avoid "oiling out" during extraction. Use Dichloromethane (DCM) rather than Ethyl Acetate (EtOAc) for extraction if the product solubility is an issue.[1] Ensure the aqueous layer is fully saturated with NaCl (brine) to salt out the organic amide.

Q2: The product contains a persistent white solid impurity that melts at ~122°C. A: This is Benzoic Acid , formed by the hydrolysis of benzoyl chloride.

-

Cause: Wet solvents or old benzoyl chloride reagents.[1]

-

Fix:

-

Prevention: Distill benzoyl chloride before use or use a fresh bottle. Dry your amine and solvent (DCM/THF) over molecular sieves.[1]

-

Purification: The standard bicarbonate wash is often insufficient.[1] Use a 1M NaOH wash (pH > 12) to fully deprotonate benzoic acid into water-soluble sodium benzoate.[1] Note: The amide is stable to brief exposure to dilute NaOH at RT.

-

Q3: The reaction mixture turned into a solid block or thick paste. A: You have precipitated the amine hydrochloride salt (Cyclohexylmethylamine·HCl).

-

Cause: Insufficient solvent volume or lack of a scavenger base.[1]

-

Fix: Increase solvent volume to 10-15 mL per gram of reactant. Ensure you are using Triethylamine (TEA) or DIPEA (1.2 - 1.5 equivalents) to scavenge the HCl formed.[1]

Deep Dive Protocols

Protocol A: Optimized Schotten-Baumann (Recommended for Scale >1g)

Best for: High throughput, low cost, robust yield.

Reagents:

-

Cyclohexylmethylamine (1.0 equiv)

-

Benzoyl Chloride (1.1 equiv)

-

Triethylamine (TEA) (1.5 equiv)

-

DCM (Anhydrous) (10 mL/g amine)

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask and purge with N₂. Add Cyclohexylmethylamine and TEA into dry DCM.

-

Cooling: Cool the mixture to 0°C (ice bath). The reaction is exothermic; uncontrolled heat promotes side reactions.[1]

-

Addition: Add Benzoyl Chloride dropwise over 15-20 minutes.

-

Critical: Keep internal temp < 10°C.[1]

-

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2-3 hours.

-

Checkpoint: TLC (Hexane/EtOAc 3:1) should show complete consumption of amine.[1]

-

-

Quench: Add 10% aqueous NaHCO₃ solution. Stir vigorously for 15 mins.

Protocol B: EDC/HOBt Coupling (High Purity / Mild)

Best for: Acid-sensitive substrates or when using substituted benzoic acids.[1]

Reagents:

-

Benzoic Acid (1.0 equiv)

-

Cyclohexylmethylamine (1.1 equiv)

-

HOBt (1.2 equiv)

-

DIPEA (2.0 equiv)

-

DMF or DCM (10 mL/g)

Step-by-Step:

-

Dissolve Benzoic Acid, EDC[1]·HCl, and HOBt in DCM (or DMF). Stir for 15 mins at RT to activate the acid (formation of OBt ester).

-

Add Cyclohexylmethylamine and DIPEA.[1]

-

Stir at RT for 12-16 hours.

-

Work-up: Dilute with EtOAc. Wash sequentially with:

Critical Parameter Optimization Data

Table 1: Solvent & Base Selection Impact

| Solvent System | Base | Yield Potential | Comments |

| DCM (Anhydrous) | TEA (1.5 eq) | 92-96% | Recommended. Excellent solubility for reactants; easy work-up.[1] |

| THF | DIPEA | 85-90% | Good alternative.[1] Salts may precipitate, requiring filtration.[1] |

| Water/DCM (Biphasic) | NaOH (aq) | 75-85% | "Classic" Schotten-Baumann.[1] Lower yield due to hydrolysis risk.[1] Requires vigorous stirring.[1] |

| DMF | Pyridine | 80-85% | Hard to remove solvent.[1] Use only if solubility is a major issue. |

Table 2: Stoichiometry Guide

| Reagent | Ratio (Equivalents) | Effect of Excess | Effect of Deficit |

| Amine | 1.0 | Hard to remove; requires acid wash.[1] | Low yield; unreacted acid chloride remains.[1] |

| Benzoyl Chloride | 1.1 - 1.2 | Forms Benzoic Acid (easy to wash).[1] | Incomplete reaction; difficult separation of amine.[1][3] |

| Base (TEA) | 1.5 - 2.0 | Minimal impact (easy to wash).[1] | Acid buildup; amine salt precipitation; stalled reaction.[1] |

Visualization: Work-Up Logic Tree

The following diagram illustrates the critical decision pathways during the purification phase to maximize yield and purity.

Caption: Purification workflow ensuring removal of unreacted amine (Acid Wash) and benzoic acid byproduct (Base Wash) before final isolation.

References

-

Schotten-Baumann Reaction Mechanics: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed., Wiley-Interscience, 2007.

-

Amide Coupling Reagents (EDC/HOBt): Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

-

Purification of Amides: Leonard, J., Lygo, B., & Procter, G. Advanced Practical Organic Chemistry. 3rd Ed., CRC Press, 2013. (Chapter 9: Purification Techniques).

-

Solubility Data (Benzamides): BenchChem Technical Guides. Solubility of Benzamide Derivatives in Organic Solvents.

Sources

- 1. N-Cyclohexylbenzamide | C13H17NO | CID 15657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 5. peptide.com [peptide.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

🔬 Technical Support Hub: N-(cyclohexylmethyl)benzamide Purification

This guide functions as a specialized Technical Support Center for researchers working with N-(cyclohexylmethyl)benzamide .[1] It is designed to troubleshoot specific purification issues, optimize yield, and ensure high-purity isolation.[1]

Ticket Subject: Recrystallization Protocol & Troubleshooting Assigned Specialist: Senior Application Scientist, Separation Sciences Compound ID: this compound (C₁₄H₁₉NO)[1][2][3]

📋 Module 1: Compound Profile & Solubility Logic

User Warning: Do not confuse this compound with N-cyclohexylbenzamide. The additional methylene bridge in your compound (cyclohexyl-methyl ) increases conformational flexibility and lipophilicity, altering the crystallization kinetics compared to its rigid analog.[1]

Solubility Matrix

The amide bond provides a polar anchor, while the phenyl and cyclohexylmethyl groups create a significant hydrophobic footprint.[1]

| Solvent System | Role | Suitability Rating | Technical Notes |

| Ethanol / Water | Primary Choice | ⭐⭐⭐⭐⭐ | The "Workhorse." Excellent for removing unreacted amine salts and inorganic impurities.[1][3] The high dielectric constant of water forces the lipophilic amide out as T drops.[1] |

| Ethyl Acetate / Hexanes | Secondary Choice | ⭐⭐⭐⭐ | Best if the impurity profile is highly non-polar (e.g., unreacted benzoyl chloride decomposition products).[1][3] |

| Toluene | Specialized | ⭐⭐ | Use only if "oiling out" occurs in EtOH/H₂O.[1][3] Higher boiling point allows for better thermodynamic control.[1] |

| Acetone | Avoid | ⭐ | Too soluble; difficult to recover high yields at -20°C. |

🛠️ Module 2: The Optimized Protocol (Ethanol/Water System)

Standard Operating Procedure (SOP-NCB-01)

Objective: Isolate >98% pure crystalline solid.

-

Dissolution (Thermodynamic Solvation):

-

Place crude solid in an Erlenmeyer flask.

-

Add 95% Ethanol (approx. 3-5 mL per gram of crude).[1]

-

Heat to boiling on a hot plate/stirrer.

-

Checkpoint: If solid remains undissolved, add EtOH in 0.5 mL increments.[1] If the solution is clear but colored, proceed. If particles remain (dust/salts), perform a Hot Filtration .[1]

-

-

The "Cloud Point" (Saturation):

-

Nucleation (Kinetic Control):

-

Allow the flask to cool to room temperature slowly (do not use an ice bath yet).

-

Critical Step: If the solution turns milky/oily without crystals, see Troubleshooting Ticket #1 .

-

-

Maximizing Yield:

-

Once crystals form at room temperature, place the flask in an ice-water bath (0-4°C) for 30 minutes to drive equilibrium toward precipitation.

-

-

Isolation:

⚠️ Module 3: Troubleshooting Center (Interactive)

🎫 Ticket #1: "The Product is Oiling Out"

Symptoms: Instead of crystals, liquid droplets form at the bottom of the flask as it cools.[1] Root Cause: The temperature dropped below the solubility limit before it dropped below the melting point of the solvated solid.[1][3] This is common with flexible amides like this compound.[1]

Corrective Actions:

-

Re-heat: Bring the mixture back to a boil until the oil redissolves.

-

Add Solvent: Add a small amount of Ethanol (the good solvent).[1] You are too close to the saturation point.

-

Seed: Add a tiny crystal of pure product (or scratch the glass) at the interface of the oil/solution before it cools completely.[1]

-

Slower Cooling: Wrap the flask in a towel to slow the cooling rate. This allows the molecules time to align into a lattice rather than crashing out as an amorphous oil.[1]

🎫 Ticket #2: "No Precipitation Occurred"

Symptoms: The solution remains clear even on ice.[1][3] Root Cause: Supersaturation stability (metastable zone width is too wide) or too much solvent.[1]

Corrective Actions:

-

Evaporation: Rotovap off 20-30% of the solvent volume.[1]

-

Seeding: Scratch the inner wall of the flask with a glass rod just below the solvent line.[1] The microscopic glass shards act as nucleation sites.[1]

-

The "Flash Freeze" Trick: Dip the flask in dry ice/acetone for 10 seconds to induce shock nucleation, then let it warm up slowly to grow the crystals.[1]

📊 Module 4: Visual Logic & Workflows[1][3]

Figure 1: Solvent Selection Decision Matrix

Caption: Logic flow for selecting the optimal solvent system based on impurity profile.

Figure 2: Troubleshooting "Oiling Out"

Caption: Step-by-step intervention when the product separates as a liquid phase.

[1][3]

❓ Module 5: Frequently Asked Questions (FAQs)

Q: What is the expected melting point? A: While N-cyclohexylbenzamide melts at ~148°C, the N-(cyclohexylmethyl) analog typically melts slightly lower due to the flexible methylene hinge.[1] Expect a range between 110°C – 140°C depending on the specific crystal polymorph.[1] Note: A range >2°C indicates impurity.[3]

Q: Can I use Methanol instead of Ethanol? A: Yes, but Methanol is more toxic and often has a steeper solubility curve, meaning the window between "dissolved" and "crashed out" is narrower.[1] Ethanol is more forgiving for manual recrystallization.[1]

Q: My yield is only 50%. Where is the rest? A: It is likely in the mother liquor.[1][3]

-

Diagnosis: Run a TLC of the filtrate.[1] If a large spot corresponds to the product, you used too much solvent.[1]

-

Recovery: Rotovap the filtrate to dryness and recrystallize the residue (Crop 2).[1] Note that Crop 2 is always less pure than Crop 1.[1]

📚 References

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for amide purification principles).

-

Perrin, D. D., & Armarego, W. L. F. (1988).[1] Purification of Laboratory Chemicals. Pergamon Press.[1] (Source for solvent selection logic).

-

Davey, R. J., et al. (2013).[1] "Crystal Engineering of Amides." CrystEngComm, 15, 2192-2205.[1] Link (Mechanistic insight into amide hydrogen bonding during crystallization).

-

PubChem Database. "N-cyclohexylbenzamide Compound Summary." (Used for structural analog comparison and property estimation).[1] Link

Sources

N-(cyclohexylmethyl)benzamide reaction scale-up problems

Technical Support Center: N-(cyclohexylmethyl)benzamide Synthesis Scale-Up

Topic: Troubleshooting Scale-Up Challenges in this compound Synthesis Audience: Process Chemists, Scale-Up Engineers, and Medicinal Chemists Content Type: Technical Guide & FAQ[1]

Introduction: The Scale-Up Transition

Scaling up the synthesis of This compound (CAS: N/A for specific isomer, structurally analogous to N-benzylbenzamide and N-cyclohexylbenzamide) presents distinct hydrodynamic and thermodynamic challenges not seen on the milligram scale.

While the amide coupling between cyclohexanemethanamine (cyclohexylmethylamine) and benzoyl chloride is chemically straightforward, the physical processing at the kilogram scale often fails due to three factors:

-

Exothermic Runaway: The reaction enthalpy (

) is significant (~ -120 kJ/mol), capable of boiling solvents if addition rates are uncontrolled.[1] -

Viscosity & Mixing (The "Brick" Effect): In anhydrous conditions, the byproduct (amine hydrochloride salt) precipitates rapidly, creating a non-Newtonian slurry that can seize mechanical stirrers.

-

Impurity Management: Hydrolysis of benzoyl chloride to benzoic acid is accelerated by poor mixing and moisture ingress.[1][2]

This guide provides field-proven protocols to navigate these issues, favoring robust Schotten-Baumann conditions over anhydrous methods for scale-up efficiency.

Module 1: Reaction Engineering & Exotherm Control

Q: Why did my reaction temperature spike uncontrollably during the acid chloride addition, even with an ice bath?

A: On a large scale, surface-area-to-volume ratios decrease, making passive cooling (ice baths) inefficient. The reaction between benzoyl chloride and a primary amine is instantaneous and highly exothermic.[2]

Root Cause:

-

Accumulation: Adding benzoyl chloride faster than it reacts (or faster than heat is removed) leads to "accumulation."[1][2] Once the threshold temperature is reached, the accumulated reagent reacts all at once, causing a thermal runaway.

-

Viscosity: Poor mixing prevents heat transfer to the reactor walls.[1]

The Solution: Feed-Controlled Addition Instead of a simple "dropwise" addition, implement a Dosage-Controlled Loop :

-

Dilution: Dilute benzoyl chloride 1:1 with the reaction solvent (e.g., DCM or Toluene) to increase thermal mass and dispersion.[1][2]

-

Internal Temperature Trigger: Set a strict limit (e.g., < 10°C). Stop addition immediately if the internal probe reads above this setpoint.

-

Active Cooling: Use a cryostat with a circulating fluid at -20°C, not a static ice bath.[1]

Q: My stirrer seized up halfway through the addition. How do I prevent this "cementing" of the reaction mixture?

A: This is the classic "Amine Salt Crash." In anhydrous solvents (DCM, THF), the HCl byproduct reacts with the base (Triethylamine or excess amine) to form a voluminous solid precipitate.

Protocol A: The Anhydrous Fix (High Dilution)

-

Solvent Volume: Increase solvent volume to 15-20 volumes (L/kg).

-

Mechanical Stirring: Use an overhead stirrer with a high-torque motor and an anchor or helical impeller (not a magnetic stir bar) to move the slurry.[1]

Protocol B: The Superior Scale-Up Fix (Schotten-Baumann Conditions) Switch to a biphasic system. This eliminates the slurry problem entirely by keeping the salt dissolved.[1]

-

Organic Phase: Dissolve amine in DCM or Toluene.

-

Aqueous Phase: Dissolve inorganic base (NaOH or K2CO3, 2.5 equiv) in water.[1][2]

-

Process: The HCl generated is neutralized by the aqueous base, forming NaCl (soluble in water). The organic layer remains a clear, stirrable liquid.

Module 2: Impurity Profile & Purification

Q: I see a persistent 5-10% impurity of Benzoic Acid in my final product. How do I remove it without column chromatography?

A: Benzoic acid forms via the hydrolysis of benzoyl chloride.[1][2] It is difficult to remove by crystallization alone because it co-precipitates with the amide.[1]

The "Base-Acid-Base" Wash Protocol: Do not rely on crystallization yet. Perform this extractive workup on the crude reaction mixture (dissolved in organic solvent):

-

High pH Wash (pH > 11): Wash the organic phase with 1M NaOH.[1]

-

Phase Cut: Discard the aqueous layer (contains the impurity).[1]

-

Low pH Wash (pH < 2): Wash organic phase with 1M HCl.

-

Final Rinse: Wash with Brine to dry the organic layer.[1]

Data: Solubility Profile for Purification

| Solvent | This compound Solubility | Role in Process |

| Dichloromethane (DCM) | High | Reaction Solvent |

| Toluene | Moderate (High when hot) | Recrystallization Solvent |

| Water | Insoluble | Anti-solvent / Wash medium |

| Ethanol/Water (4:1) | High (Hot) / Low (Cold) | Ideal Recrystallization System |

Q: Is there a risk of di-acylation (forming the imide)?

A: Yes, but it is rare with cyclohexanemethanamine due to steric hindrance at the beta-position.[1] However, if you use excess benzoyl chloride (>1.2 equiv) and strong bases (NaH) , you may form the imide (

-

Detection: Look for a mass peak at [M + 104]+.[1]

-

Remediation: Reflux the crude solid in ethanol with catalytic NaOH for 30 minutes. This selectively hydrolyzes the unstable imide bond back to the desired amide, while the amide bond remains stable.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct scale-up pathway (Anhydrous vs. Biphasic).